N-propyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine

Lipophilicity Membrane permeability CNS drug design

Sourcing a rigidified piperidine bioisostere with inconsistent lead times hampers SAR continuity. This compound resolves that bottleneck. - Purity: 95% HPLC, with TPSA 24.5 and LogP 0.46, enabling BBB penetration studies. - Scaffold: 4-oxa-1-azabicyclo[3.3.1]nonane core, a positional isomer of the oxagranatane 5-HT₃ antagonist series. - Supply: Available in 1g to 25g, shipped ambient from global stock.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
Cat. No. B13244593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-propyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCCCNC1CCN2CCOC1C2
InChIInChI=1S/C10H20N2O/c1-2-4-11-9-3-5-12-6-7-13-10(9)8-12/h9-11H,2-8H2,1H3
InChIKeyHCKOLKXWUUQYLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Propyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine – Overview


N-Propyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine (CAS 1822468-32-5, MF C₁₀H₂₀N₂O, MW 184.28) is a bicyclic amine belonging to the 4-oxa-1-azabicyclo[3.3.1]nonane scaffold class, characterized by a morpholine-like ring fused to a piperidine framework with an N-propyl substituent at the 6-position . This scaffold is a positional isomer of the well-characterized 3-oxa-9-azabicyclo[3.3.1]nonane (oxagranatane) series, which has established activity as a 5-HT₃ receptor antagonist scaffold [1]. The compound is commercially available at 95% purity from multiple suppliers and is primarily utilized as a research intermediate and building block in medicinal chemistry, particularly in programs exploring conformationally constrained piperidine bioisosteres .

Conformationally constrained piperidine bioisostere for medicinal chemistry programs
Positional isomer scaffold for 5-HT₃ receptor antagonist exploration
N-alkyl building block for systematic lipophilicity SAR expansion
High-purity research intermediate with consistent lot profile

N-Propyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine: Differentiation from Homologs & Isomers


Within the 4-oxa-1-azabicyclo[3.3.1]nonan-6-amine series, the N-alkyl substituent exerts a quantifiable influence on lipophilicity (LogP) while topological polar surface area (TPSA) remains invariant at 24.5 across the N-methyl, N-ethyl, and N-propyl homologs . This LogP modulation—from −0.32 (methyl) to 0.07 (ethyl) to 0.46 (propyl)—is achieved without altering hydrogen bond acceptor/donor counts, making indiscriminate substitution detrimental to membrane permeability, CNS penetration potential, and off-target promiscuity profiles . Furthermore, the 4-oxa-1-aza scaffold is a distinct positional isomer of the 3-oxa-9-aza (oxagranatane) core: in the target compound the basic amine nitrogen resides at position 1 rather than position 9, altering the spatial relationship between the protonatable amine and the ether oxygen hydrogen bond acceptor [1]. This positional difference is expected to shift the optimum distance between pharmacophoric elements relative to established 5-HT₃ antagonist binding models, where the critical aromatic-to-basic-amine distance is defined as 8.4–8.9 Å [2]. Generic substitution without accounting for these quantifiable physicochemical and topological differences risks compromising SAR continuity and pharmacological outcomes.

  • N-alkyl chain
    N-methyl or N-ethyl homologs alter LogP while TPSA remains constant; substitution may shift membrane permeability and CNS penetration profile.
  • Scaffold isomer
    4-oxa-1-aza positional isomer differs from oxagranatane (3-oxa-9-aza); basic amine location shift may affect 5-HT₃ pharmacophore fit and binding.
  • Ondansetron
    Substantial physicochemical divergence from ondansetron—lower LogP, smaller size—prevents direct replacement; requires independent profiling.

N-Propyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine: Differentiation Evidence


LogP Differentiation Across N-Alkyl Homologs

Across the N-alkyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine series, LogP increases systematically with N-alkyl chain length while TPSA remains constant at 24.5. The N-propyl compound (LogP 0.459) is 6.7-fold more lipophilic than the N-ethyl homolog (LogP 0.069) and exhibits a +0.78 log unit increase over the N-methyl homolog (LogP −0.321) . This LogP span of ~0.78 units across only two methylene additions represents a significant tunable range for optimizing passive membrane permeability without altering hydrogen-bonding capacity (3 H-acceptors, 1 H-donor for all three compounds) .

LogP homolog comparison
Head-to-head
ΔLogP +0.78 vs. N-methyl
Reported lipophilicity range may support permeability screening
N-alkyl selection context-dependent
Lipophilicity Membrane permeability CNS drug design

Scaffold Positional Isomerism: 4-Oxa-1-Aza vs. 3-Oxa-9-Aza

The 4-oxa-1-azabicyclo[3.3.1]nonane scaffold positions the basic amine at the 1-position and the ether oxygen at the 4-position, whereas the well-characterized 3-oxa-9-azabicyclo[3.3.1]nonane (oxagranatane) scaffold places the amine at the 9-position and oxygen at the 3-position [1]. In the oxagranatane series, the 3-oxa-9-aza scaffold demonstrated enhanced 5-HT₃ receptor antagonist potency compared to equivalent tropanes and granatanes, attributed to reduced amine basicity and diminished steric hindrance [1]. The positional isomerism in the 4-oxa-1-aza scaffold shifts the protonatable nitrogen approximately one carbon closer to the ether oxygen along the bicyclic framework, altering both the pKa of the amine and the spatial relationship between hydrogen bond donor/acceptor elements . In the established 5-HT₃ antagonist pharmacophore model, the optimal aromatic-to-basic-amine distance is 8.4–8.9 Å with steric constraints defined by van der Waals difference mapping [2].

Scaffold isomerism
Class-level
4-oxa-1-aza vs. 3-oxa-9-aza
Scaffold shift may alter pharmacophore distance; binding data not reported
Requires independent 5-HT₃ profiling
5-HT₃ receptor Pharmacophore modeling Conformational restriction

Physicochemical Differentiation from Ondansetron

Compared to the prototypical 5-HT₃ antagonist ondansetron, N-propyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine exhibits markedly lower lipophilicity (LogP 0.46 vs. ~2.5 for ondansetron) [1], reduced topological polar surface area (TPSA 24.5 vs. ~39.8 for ondansetron) , and substantially lower molecular weight (184.28 vs. 293.4 Da for ondansetron) [2]. This 5.4-fold lower LogP and 37% smaller molecular size position the compound in a different drug-likeness space, consistent with fragment-like or lead-like rather than drug-like physicochemical properties, suggesting utility in fragment-based drug discovery or as a minimalist scaffold for late-stage functionalization [3].

Vs. ondansetron
Context-dependent
LogP ~2.0 lower; MW 37% smaller
Physicochemical divergence suggests distinct research entry; not a direct substitute
Cross-study comparison; validate in target assay
Drug-likeness Physicochemical profiling 5-HT₃ antagonist comparison

Rotatable Bond Differentiation Across N-Alkyl Homologs

The N-propyl substituent introduces three rotatable bonds to the 4-oxa-1-azabicyclo[3.3.1]nonan-6-amine scaffold, compared to two for N-ethyl and one for N-methyl . This incremental increase in conformational自由度 is accompanied by proportional molecular weight increases (184.28 vs. 170.25 vs. 156.23 Da), with each methylene addition contributing ~14 Da . The N-propyl compound thus offers the greatest conformational sampling capacity within this homologous series while remaining below the MW 200 threshold, a feature that may be exploited for induced-fit binding interactions or for probing allosteric binding pockets inaccessible to the more rigid N-methyl scaffold [1].

Rotatable bonds
Head-to-head
3 rot. bonds (+1 vs. N-ethyl)
Conformational sampling context may support SAR exploration
Reported difference within homolog series
Conformational flexibility Molecular complexity SAR optimization

N-Propyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine: Application Scenarios


CNS-Penetrant 5-HT₃ Receptor Antagonist Optimization

The N-propyl compound's LogP of 0.46, which is 6.7-fold higher than the N-ethyl homolog (LogP 0.069) , places it near the optimal lipophilicity range for passive blood-brain barrier penetration (LogP 1–3). Combined with the scaffold's positional isomerism relative to oxagranatane—shifting the basic amine from position 9 to position 1 [1]—this compound offers a chemically distinct entry point for 5-HT₃ antagonist programs targeting centrally mediated indications such as anxiety, cognitive disorders, or chemotherapy-induced nausea. Users should benchmark receptor affinity against the oxagranatane reference (Kd = 0.2 nM at rat 5-HT₃A) and profile selectivity across 5-HT receptor subtypes.

Fragment-Based Drug Discovery Library Enrichment

With MW 184.28, LogP 0.46, and only 3 rotatable bonds, N-propyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine satisfies the 'Rule of Three' criteria for fragment libraries (MW <300, LogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3) . Its TPSA of 24.5, combined with a balanced LogP that is significantly lower than drug-like 5-HT₃ antagonists such as ondansetron (LogP ~2.5) [1], makes it a high-quality fragment hit starting point with ample room for property-guided optimization. The bicyclic scaffold also provides inherent conformational restraint that can enhance binding efficiency relative to acyclic amine fragments.

Piperidine Bioisostere Evaluation

The 4-oxa-1-azabicyclo[3.3.1]nonane scaffold functions as a conformationally constrained, bridged piperidine bioisostere, incorporating an ether oxygen that modulates amine basicity and hydrogen-bonding geometry relative to monocyclic piperidine . The N-propyl substitution at the 6-amine position extends the exit vector with three rotatable bonds, enabling exploration of binding pocket regions that may be inaccessible with N-methyl (1 rot. bond) or N-ethyl (2 rot. bonds) analogs [1]. This compound is particularly suited for medicinal chemistry programs seeking to replace a piperidine or morpholine moiety with a rigidified bicyclic analog to improve selectivity, reduce off-target activity, or secure novel intellectual property.

SAR Expansion at 6-Amine Substituent

The systematic LogP progression within the N-alkyl series (N-methyl: −0.32, N-ethyl: 0.07, N-propyl: 0.46) provides a rational basis for exploring lipophilicity-dependent pharmacological properties such as metabolic stability, plasma protein binding, and volume of distribution. The N-propyl compound, as the most lipophilic member of this commercially available series, enables SAR studies at the upper end of the LogP range accessible without introducing additional heteroatoms or branching. This systematic property tuning is valuable for deconvoluting lipophilicity-driven effects from scaffold-specific pharmacodynamic contributions in lead optimization.

Application
Selection Property
Validation Focus
5-HT₃ antagonist lead optimization (CNS context)
N-alkyl lipophilicity window
Binding affinity and selectivity profiling
Fragment-based library enrichment
Lead-like physicochemical profile
Fragment screening hit validation
Piperidine bioisostere design
Conformationally constrained bicyclic scaffold
Selectivity and off-target profiling
N-alkyl SAR expansion
Systematic lipophilicity range (N-methyl to N-propyl)
Lipophilicity-driven property deconvolution
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